molecular formula C27H20N2O3 B10876341 (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

(2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B10876341
M. Wt: 420.5 g/mol
InChI Key: SYSJOGHOSMPWDM-FOCLMDBBSA-N
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Description

The compound (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds. This particular compound features a pyridine ring substituted with methyl and phenyl groups, and a nitrophenyl group attached to a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetophenone derivatives and ammonium acetate.

    Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Chalcone Formation: The final step involves the Claisen-Schmidt condensation between the substituted pyridine aldehyde and 3-nitroacetophenone under basic conditions, typically using sodium hydroxide or potassium hydroxide in ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Heterocycles: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

    Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

Biology and Medicine

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Anti-inflammatory and Antioxidant: The compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for drug development.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments.

    Material Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The biological activity of (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects.

    Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties are due to its ability to scavenge reactive oxygen species, thereby protecting cells from oxidative damage.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, which can disrupt DNA replication and transcription in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one: Lacks the methyl group on the pyridine ring.

    (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Has the nitro group in a different position on the phenyl ring.

    (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a nitro group.

Uniqueness

    Structural Features: The presence of both methyl and phenyl groups on the pyridine ring, along with the nitrophenyl group, provides unique steric and electronic properties.

    Biological Activity: The combination of these substituents enhances the compound’s ability to interact with multiple biological targets, making it more versatile in its applications.

This detailed article provides a comprehensive overview of (2E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-1-(2-methyl-4,6-diphenylpyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C27H20N2O3/c1-19-27(26(30)16-15-20-9-8-14-23(17-20)29(31)32)24(21-10-4-2-5-11-21)18-25(28-19)22-12-6-3-7-13-22/h2-18H,1H3/b16-15+

InChI Key

SYSJOGHOSMPWDM-FOCLMDBBSA-N

Isomeric SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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